3-[(4-Fluorophenyl)methoxy]benzenethiol
Description
3-[(4-Fluorophenyl)methoxy]benzenethiol is a sulfur-containing aromatic compound characterized by a benzenethiol core substituted at the 3-position with a (4-fluorophenyl)methoxy group. The thiol (-SH) group confers nucleophilic and redox-active properties, while the fluorinated methoxy substituent enhances lipophilicity and electronic effects.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c14-11-6-4-10(5-7-11)9-15-12-2-1-3-13(16)8-12/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCHPMJGEMVWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives include derivatives with variations in substituent positions, electronegativity, and functional groups. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Structure–Activity Relationships (SAR)
- Electronegativity and Bioactivity : Evidence from chalcone derivatives (e.g., compound 2j) highlights that para-substituted electronegative groups (Br, F) enhance inhibitory potency (IC₅₀ = 4.7 μM) compared to methoxy or less electronegative substituents (IC₅₀ up to 70.8 μM) . This suggests that the fluorine in this compound may similarly improve target binding.
- Thiol vs.
- Steric and Conformational Effects : The additional methoxy group in the thiourea derivative may hinder molecular interactions compared to the simpler benzenethiol structure. Similarly, the acenaphthene derivative’s intramolecular hydrogen bonds (O–H⋯O) and dihedral angles (51.86–87.02°) suggest constrained conformational flexibility, which could limit bioavailability .
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